[(5-Bromo-2-fluorophenyl)methyl]hydrazine
Description
[(5-Bromo-2-fluorophenyl)methyl]hydrazine is a halogenated hydrazine derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring. This compound belongs to the arylhydrazine class, known for their versatility in organic synthesis, coordination chemistry, and biological applications.
Properties
CAS No. |
1016699-41-4 |
|---|---|
Molecular Formula |
C7H8BrFN2 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
LENJGIDDPWQKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-fluorophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium cyanide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield azides, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
[(5-Bromo-2-fluorophenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-fluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
Key structural analogs include positional isomers and halogen-variant hydrazines (Table 1).
Table 1: Structural and Similarity Comparison of Halogenated Hydrazines
Key Observations :
- Substituent Position : The 5-bromo-2-fluoro configuration maximizes steric accessibility for nucleophilic reactions compared to 2-bromo-5-fluoro isomers .
- Halogen Effects : Bromine increases lipophilicity (logP), enhancing membrane permeability, while fluorine improves metabolic stability .
Coordination Chemistry
- Metal Chelation : Aroylhydrazones (e.g., N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide) form stable complexes with transition metals (Cu²⁺, Fe³⁺), useful in catalysis .
- Crystal Packing : Bromine and fluorine participate in intermolecular interactions (e.g., N–H···F, C–H···Br), stabilizing crystal structures .
Stability and Reactivity Trends
- Auto-Oxidation : Methyl benzyl hydrazines auto-oxidize to generate H₂O₂, a mechanism absent in bromo-fluoro analogs due to halogen-induced electron withdrawal .
- Nucleophilic Substitution : Bromine at the 5-position facilitates substitution reactions (e.g., Suzuki coupling), whereas fluorine resists displacement .
Biological Activity
[(5-Bromo-2-fluorophenyl)methyl]hydrazine, a compound characterized by the presence of a hydrazine functional group attached to a phenyl ring with both bromine and fluorine substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C7H8BrFN2
- Molecular Weight : 219.06 g/mol
- Structure : The compound features a hydrazine moiety linked to a phenyl ring substituted with bromine and fluorine, which influences its reactivity and biological properties.
The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular components. The specific molecular targets and pathways depend on the biological context in which the compound is studied. Notably, the halogen substituents may enhance its interaction with biomolecules, potentially leading to various therapeutic effects.
Anticancer Activity
Research indicates that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, studies have shown that related hydrazone derivatives demonstrate inhibitory activities against various cancer cell lines. In particular, compounds similar to this compound have been reported to inhibit cell growth in lung and breast cancer cell lines with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | A-549 | 2.93 ± 0.47 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies utilizing clinical isolates of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria have shown promising results, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
| Bacterial Strain | MIC (µg/mL) | Control (Kanamycin B) |
|---|---|---|
| Pseudomonas aeruginosa | 10 | 13 |
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Bacillus subtilis | 25 | 30 |
Study on Anticancer Activity
A study published in April 2023 highlighted the synthesis of hydrazone derivatives based on the this compound scaffold. The derivatives exhibited significant inhibitory effects on non-small cell lung cancer lines, demonstrating their potential as anticancer agents .
Study on Antimicrobial Activity
In another study focusing on fluorinated imines and hydrazones, researchers evaluated the antibacterial efficacy of several derivatives against clinical bacterial strains. The results indicated that certain derivatives had MIC values lower than traditional antibiotics, suggesting a potential for developing new antimicrobial agents based on the hydrazine structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
